molecular formula C18H16N6OS2 B2525242 N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286714-75-7

N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2525242
CAS RN: 1286714-75-7
M. Wt: 396.49
InChI Key: BTIOQNAUDLLINC-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

The compound is a complex organic molecule featuring a triazole core, which is a five-membered heterocyclic ring containing three nitrogen atoms. This core is substituted with a carboxamide group and linked to two different thiazole rings, one of which is further substituted with a methyl group. The presence of multiple nitrogen-rich heterocycles suggests potential applications in pharmacology or as an energetic material.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using multi-step reactions starting from simple precursors. For instance, the synthesis of nitrogen-rich energetic compounds often involves the use of diaminomaleodinitrile as a starting material, followed by a series of reactions including cyclization and complexation with metals . Schiff bases containing thiadiazole and benzamide groups have been synthesized under microwave irradiation, indicating that the synthesis of related compounds can be optimized for efficiency .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction is used to confirm the structure of complexes . The molecular structure of the compound would likely exhibit multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, which could influence its physical properties and reactivity .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of reactive functional groups such as the carboxamide and the triazole ring. For example, benzamide derivatives have been investigated for their gelation behavior, which is affected by the presence of methyl functionality and S=O interactions . Tetrazolomethylbenzo[d][1,2,3]triazole derivatives have been synthesized from benzotriazole and evaluated as antimicrobial agents, suggesting that the triazole ring can participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using computational methods and experimental techniques. The thermal stability of energetic compounds is typically measured using differential scanning calorimetry (DSC), and their density and enthalpy of formation can be calculated computationally . The sensitivity to impact and friction is also evaluated for energetic materials . In the context of pharmacology, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzamide derivatives have been predicted computationally, indicating their potential as oral drugs .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • Synthesis and Antibacterial Activity : Several studies have focused on synthesizing novel compounds containing benzo[d]thiazol-2-yl and evaluating their antibacterial properties. For instance, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, other compounds such as N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives also showed antibacterial activities against various bacterial strains (Patel et al., 2015).

Antitumor Activity

  • Antitumor Effects : Research has also explored the antitumor activity of compounds featuring benzo[d]thiazol-2-yl. A study synthesized new 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, revealing that some compounds showed significant antitumor effects (Ostapiuk et al., 2017). This indicates the potential of benzo[d]thiazol-2-yl derivatives in developing new anticancer agents.

Neuroprotective Agents

  • Neuroprotection : The synthesis of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles has been explored, with some products like triazolbenzo[d]thiazole 22 showing significant neuroprotective activity in human neuroblastoma cells (Avila et al., 2012). This discovery contributes to the understanding of potential therapeutic applications of these compounds in neurological disorders.

Synthesis Techniques and Applications

  • Synthesis and Applications : Various synthesis techniques have been employed to create benzo[d]thiazol-2-yl derivatives, with applications ranging from antimicrobial to potential anticancer agents. A notable study utilized microwave-assisted synthesis to create N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazoles and related compounds, inspired by marine topsentines and nortopsentines (Deau et al., 2014).

Mechanism of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-10-15(16(25)21-17-19-11-6-2-4-8-13(11)26-17)22-23-24(10)18-20-12-7-3-5-9-14(12)27-18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIOQNAUDLLINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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